

A Technical Guide to 1-Bromo-4-octylbenzene: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **1-Bromo-4-octylbenzene**

Cat. No.: **B1266205**

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Executive Summary: **1-Bromo-4-octylbenzene** is a substituted aromatic hydrocarbon that serves as a pivotal intermediate in various fields of chemical synthesis. Its unique structure, featuring a reactive bromine atom and a lipophilic octyl chain on a benzene ring, makes it a versatile building block for the synthesis of liquid crystals, pharmaceutical compounds, and advanced organic materials. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and key reactions, and a discussion of its primary applications for researchers, scientists, and professionals in drug development and materials science.

Section 1: Introduction and Nomenclature

1-Bromo-4-octylbenzene is an organic compound valued for its role as a precursor in complex molecular syntheses. The strategic placement of the bromo and octyl groups at the para positions of the benzene ring dictates its reactivity and physical properties, making it an ideal substrate for a range of chemical transformations.

IUPAC Name and Synonyms

- Preferred IUPAC Name: **1-bromo-4-octylbenzene**[\[1\]](#)[\[2\]](#)
- Synonyms: 1-Bromo-4-n-octylbenzene, 1-(4-Bromophenyl)octane, 4-Bromo-octylbenzene, 4-n-Octylbromobenzene[\[1\]](#)
- CAS Registry Number: 51554-93-9[\[1\]](#)[\[2\]](#)

Chemical Identifiers

- Molecular Formula: C₁₄H₂₁Br[[1](#)][[2](#)]
- InChI Key: O0ZQSVXPBCINJF-UHFFFAOYSA-N[[2](#)]
- SMILES: CCCCCCCCCC1=CC=C(Br)C=C1[[1](#)]

Overview of Significance

The utility of **1-bromo-4-octylbenzene** lies in its bifunctional nature. The C-Br bond is highly susceptible to metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The long alkyl (octyl) chain imparts solubility in organic solvents and influences the physical properties, such as mesophase behavior, of derivative molecules. This makes it a crucial intermediate in the synthesis of liquid crystals for display technologies, specialized polymers, and as a hydrophobic scaffold in the development of pharmaceutical agents.[[3](#)]

Section 2: Physicochemical and Safety Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis and for ensuring safe laboratory handling.

Physical and Chemical Data

The key physicochemical properties of **1-bromo-4-octylbenzene** are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	269.22 g/mol	[1]
Appearance	Colorless to light yellow clear liquid	
Boiling Point	199-201 °C	
Density	~1.13 g/cm ³	
Flash Point	176.5 °C	
Refractive Index	~1.512	
Purity	Typically >95-98%	[2]

Spectral Data

While full spectral data requires experimental acquisition, the expected signatures are as follows:

- ¹H NMR: Aromatic protons would appear as two doublets in the ~7.0-7.5 ppm range, characteristic of a 1,4-disubstituted benzene ring. The aliphatic protons of the octyl chain would appear as a series of multiplets between ~0.8-2.6 ppm, with the benzylic protons being the most downfield and the terminal methyl group being the most upfield triplet.
- ¹³C NMR: Aromatic carbons would show four distinct signals, two for the substituted carbons and two for the unsubstituted carbons. The octyl chain would display eight unique signals.
- IR Spectroscopy: Characteristic peaks would include C-H stretching for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) protons, C=C stretching for the aromatic ring (~1450-1600 cm⁻¹), and a C-Br stretching band in the fingerprint region.

Safety and Handling

1-Bromo-4-octylbenzene must be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Class	GHS Statement(s)	Precautionary Measures	Source(s)
Health Hazards	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	P261: Avoid breathing vapors P280: Wear protective gloves/eye protection P305+P351 +P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2]
Storage	-	Store in a cool, dry, well-ventilated area in a tightly sealed container.	[2]

Section 3: Synthesis of 1-Bromo-4-octylbenzene

The most common and efficient synthesis of **1-bromo-4-octylbenzene** is achieved through the electrophilic aromatic substitution of octylbenzene.

Synthetic Strategy: Electrophilic Bromination

The alkyl group of octylbenzene is an ortho, para-directing activator for electrophilic aromatic substitution. Due to the significant steric hindrance imposed by the bulky octyl chain, the incoming electrophile (Br^+) will preferentially substitute at the less hindered para position. This regioselectivity makes the direct bromination of octylbenzene a highly effective method for producing the desired **1-bromo-4-octylbenzene** isomer with high purity. A Lewis acid catalyst, such as iron(III) bromide (FeBr_3), is required to polarize the bromine molecule (Br_2), generating a sufficiently strong electrophile to react with the aromatic ring.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Detailed Experimental Protocol

Materials:

- Octylbenzene
- Bromine (Br_2)
- Iron(III) bromide (FeBr_3) or iron filings
- Dichloromethane (DCM, anhydrous)
- Sodium thiosulfate solution (10% aqueous)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

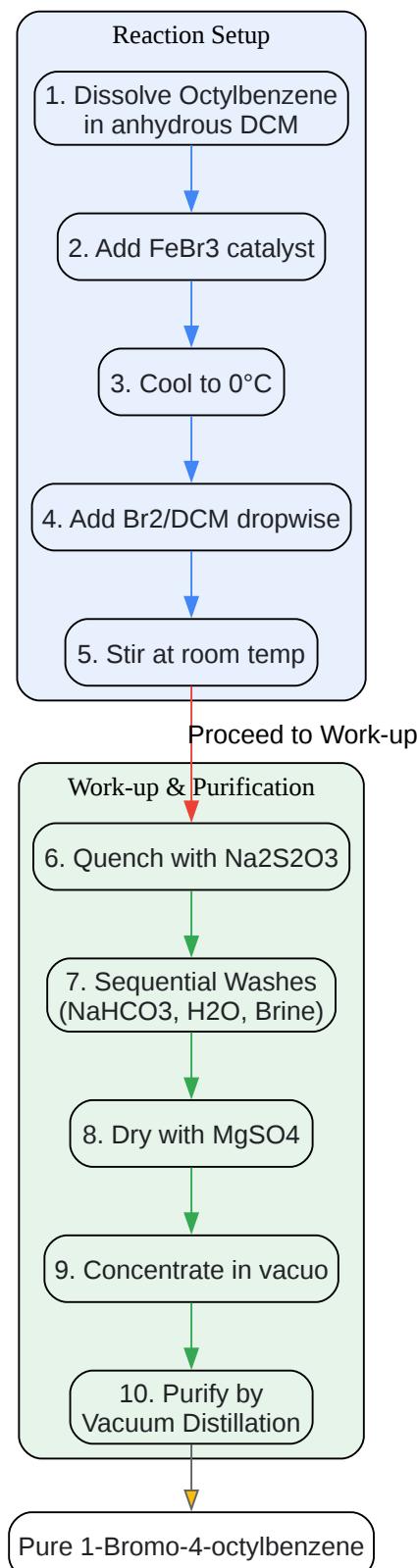
- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas).
- Dissolve octylbenzene (1.0 eq) in anhydrous DCM and add it to the flask.
- Add a catalytic amount of FeBr_3 (or iron filings, which will react with Br_2 to form FeBr_3 in situ).
- Cool the reaction mixture in an ice bath to 0 °C.
- Slowly add a solution of bromine (1.05 eq) in DCM to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature below 5 °C.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
- Work-up: a. Carefully quench the reaction by slowly adding it to a beaker containing an ice-cold 10% sodium thiosulfate solution to neutralize any unreacted bromine. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium

bicarbonate solution, water, and finally, brine. c. Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by vacuum distillation to yield **1-bromo-4-octylbenzene** as a clear liquid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

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Caption: Workflow for the synthesis of **1-bromo-4-octylbenzene**.

Section 4: Chemical Reactivity and Key Transformations

The primary site of reactivity in **1-bromo-4-octylbenzene** is the carbon-bromine bond, which serves as a handle for forming new bonds, particularly through organometallic intermediates and transition-metal-catalyzed reactions.

Grignard Reagent Formation

Reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) converts the aryl bromide into the corresponding Grignard reagent, (4-octylphenyl)magnesium bromide. This transforms the electrophilic aromatic carbon into a potent nucleophile and a strong base.[7][8]

Protocol Outline:

- All glassware must be rigorously flame-dried to exclude moisture.
- Magnesium turnings are placed in a flask with anhydrous ether under an inert atmosphere (N₂ or Ar).
- A small amount of **1-bromo-4-octylbenzene** is added. The reaction is often initiated with a crystal of iodine or gentle heating.[7]
- Once the reaction begins (indicated by bubbling and turbidity), the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.[8][9]
- The resulting Grignard reagent is a gray, cloudy solution and must be used immediately in subsequent reactions.

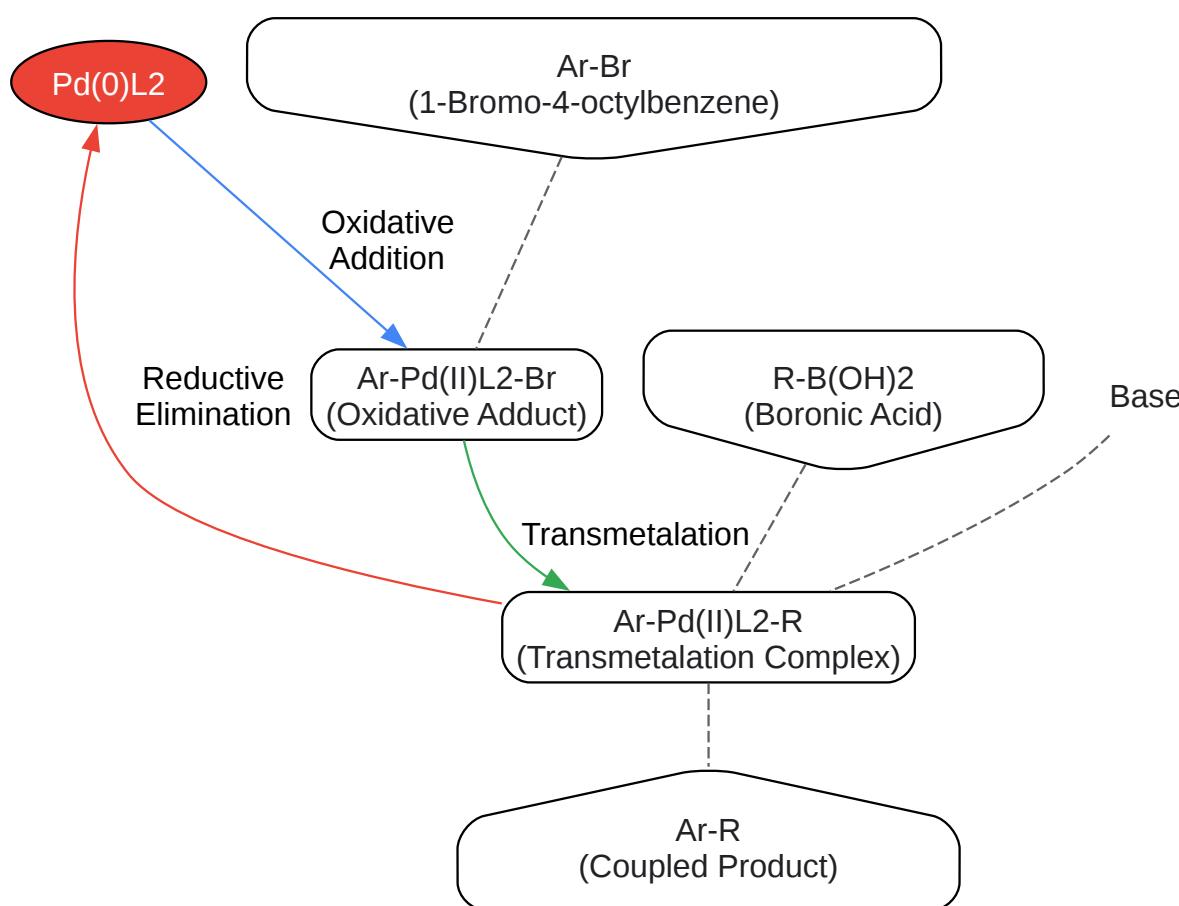
Caption: Formation of the Grignard reagent from **1-bromo-4-octylbenzene**.

Palladium-Catalyzed Cross-Coupling Reactions

1-Bromo-4-octylbenzene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.

The Suzuki reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) to form a new C-C bond, producing biaryl compounds.[10][11][12] This reaction is fundamental for synthesizing the core structures of many liquid crystals and pharmaceutical molecules. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the activated boronic acid and reductive elimination to yield the product.[10][11]

- Sonogashira Coupling: Reacts with a terminal alkyne to form an aryl-alkyne C-C bond.
- Buchwald-Hartwig Amination: Reacts with an amine to form an aryl-amine C-N bond, a common linkage in pharmaceuticals.
- Heck Reaction: Couples with an alkene to form a substituted alkene.



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Section 5: Applications in Research and Industry

The versatility of **1-bromo-4-octylbenzene** makes it a valuable starting material across several high-tech industries.

- **Liquid Crystal Synthesis:** The compound is a fundamental building block for calamitic (rod-shaped) liquid crystals. The rigid phenyl core and the flexible octyl chain are essential for forming the nematic and smectic mesophases required for liquid crystal displays (LCDs). The bromine atom allows for the coupling of different aromatic cores to build more complex, high-performance liquid crystal molecules.[3]
- **Pharmaceutical Intermediates:** In drug discovery, the 4-octylphenyl moiety can be incorporated into lead compounds to enhance lipophilicity, which can improve membrane permeability and oral bioavailability. The C-Br bond serves as a versatile anchor point for introducing diverse functional groups via cross-coupling to explore structure-activity relationships (SAR).
- **Materials Science:** It is used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to construct well-defined conjugated systems through reactions at the bromine site is critical for tuning the electronic and optical properties of these materials.[3]
- **Surfactants and Specialty Chemicals:** The structure, containing both a hydrophobic tail (octyl group) and a functionalizable aromatic head, makes it a precursor for certain classes of specialty surfactants and functional chemicals.[3]

Section 6: Conclusion

1-Bromo-4-octylbenzene is more than a simple chemical; it is an enabling tool for innovation in science and technology. Its well-defined reactivity, particularly in modern cross-coupling chemistry, combined with the physical influence of its alkyl chain, provides chemists with a reliable and versatile platform for molecular construction. From the vibrant displays in our electronic devices to the development of next-generation pharmaceuticals and materials, the

synthetic pathways originating from this compound underscore its critical importance in contemporary chemical research and development.

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